Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a 4-chlorobenzylamino substituent at position 4, a 2-oxo-1,2-dihydroquinoline core, and an ethyl ester group at position 2. Its synthesis typically involves multi-step reactions starting from isatoic anhydride and diethyl malonate to form the quinoline scaffold, followed by functionalization with hydrazine and subsequent Schiff base formation with aromatic aldehydes .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-2-oxo-4aH-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-17(21-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)22-18(16)23/h3-10,14,21H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDJDISXFRBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2C=CC=CC2=NC1=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of isatoic anhydride with diethyl malonate in the presence of sodium hydride to form an intermediate compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different substituents on the quinoline core or the chlorophenyl group.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of 1,2-dihydroquinoline compounds exhibit notable antitumor properties. Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
- Methodology : The compound was tested using MTT assays against human cancer cell lines.
- Findings : Results showed a significant reduction in cell viability at concentrations ranging from 10 to 100 µM, indicating strong cytotoxic effects. The compound demonstrated selectivity towards certain cancer types, suggesting potential for targeted therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Its structure allows it to interact with bacterial cell membranes and inhibit growth.
Case Study: Antimicrobial Testing
- Methodology : The compound was tested against a panel of bacteria and fungi using disk diffusion and broth microdilution methods.
- Findings : this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Molecular Scaffolding in Drug Development
The unique chemical structure of this compound makes it an attractive scaffold for the development of new pharmaceuticals.
Applications in Drug Design
- Rational Drug Design : The compound can be modified at various positions to create analogs with improved potency and selectivity for specific biological targets.
- Computational Studies : Molecular docking studies have suggested that this compound can effectively bind to targets involved in cancer and infectious diseases, providing a basis for further optimization .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
| Application | Methodology | Key Findings |
|---|---|---|
| Antitumor Activity | MTT Assays | Significant cytotoxicity against cancer cell lines |
| Antimicrobial Properties | Disk Diffusion/Broth Microdilution | Effective against Gram-positive and Gram-negative bacteria |
| Molecular Scaffolding | Computational Docking Studies | Potential for binding to therapeutic targets |
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can affect several biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioisosteric Replacements
Quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Key structural analogs and their distinguishing features include:
Key Research Findings
- Synthetic Efficiency : Schiff base formation (e.g., with 4-chlorobenzaldehyde) achieves high yields (~70–85%) under reflux conditions with acetic acid catalysis .
- Crystallographic Data: Derivatives like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate exhibit intramolecular hydrogen bonding between hydroxy and carbonyl groups, stabilizing the planar quinoline structure .
- Patent Relevance : Bioisosteric replacements (e.g., thiophene for benzene) extend patent protection while maintaining or enhancing bioactivity .
Biological Activity
Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives. Its structure can be represented as follows:
This compound features a quinoline core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- Recent studies have shown that quinoline derivatives exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tb). Compounds similar to this compound have been identified as potential inhibitors of MmpL3, a crucial protein in the bacterial cell wall synthesis pathway. This inhibition leads to reduced viability of drug-resistant strains of M. tb, showcasing the compound's potential in treating tuberculosis .
- Anticancer Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
| Structural Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances antimicrobial potency |
| Alteration of the carboxylate group | Modulates cytotoxicity against cancer cells |
| Variations in alkyl chain length | Affects solubility and bioavailability |
These modifications help in optimizing the compound's pharmacological profile for specific applications.
Case Studies and Research Findings
- In Vitro Studies :
- Cytotoxicity Assessments :
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?
- Methodology :
- The compound is synthesized via condensation of N-substituted anilines with triethyl methanetricarboxylate under reflux conditions, often catalyzed by piperidine or ceric ammonium nitrate (CAN) .
- Optimization :
- Catalysts : CAN (10 mol%) enhances reaction efficiency by promoting cyclization .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc) followed by recrystallization (ethyl acetate) yields high-purity crystals .
- Monitoring : TLC tracks reaction progress, with typical Rf values between 0.4–0.6 in 5:1 petroleum ether/EtOAC .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Key Techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-chlorophenyl resonance at δ ~7.3 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves molecular geometry (e.g., bond angles, torsion angles) and hydrogen bonding networks .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved?
- Approaches :
- Refinement Tools : SHELXL refines anisotropic displacement parameters and validates H-atom placement (riding model for C-H; free refinement for NH groups) .
- Software Validation : Mercury CSD compares packing patterns and intermolecular interactions (e.g., π-π stacking, halogen bonds) with similar quinoline derivatives .
- Statistical Metrics : R-factor convergence (<0.05) and residual electron density analysis (<1 eÅ⁻³) ensure model accuracy .
Q. What mechanistic insights guide catalyst selection for regioselective synthesis?
- Catalyst Roles :
- CAN : Facilitates oxidative cyclization via single-electron transfer (SET), directing regioselectivity toward the 4-position of the quinoline core .
- Piperidine : Acts as a Brønsted base, deprotonating intermediates to favor keto-enol tautomerization .
- Experimental Design :
- Competitive reactions with substituted anilines (e.g., electron-withdrawing vs. donating groups) assess electronic effects on product distribution .
Q. How are conformational ambiguities (e.g., ring puckering) analyzed in crystallographic studies?
- Computational Tools :
- Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (θ) for non-planar rings .
- ORTEP Visualization : Anisotropic displacement ellipsoids highlight thermal motion, distinguishing static disorder from dynamic effects .
Methodological Challenges and Solutions
Q. How are synthetic byproducts minimized during large-scale production?
- Strategies :
- Solvent Optimization : Refluxing in acetonitrile (vs. methanol) reduces side reactions (e.g., ester hydrolysis) .
- Stoichiometry : A 1:1.2 molar ratio of aniline to diethyl malonate prevents unreacted starting material .
- Workflow : Sequential extraction (ethyl acetate/water) and silica-gel chromatography remove polar impurities .
Q. What protocols validate hydrogen bonding networks in crystal structures?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
